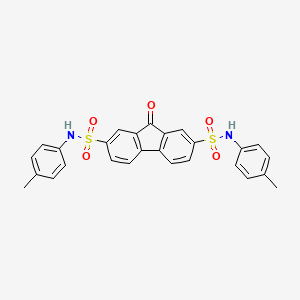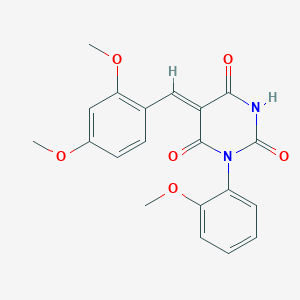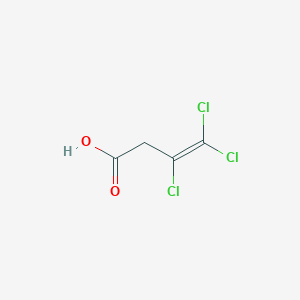![molecular formula C21H28N4 B11710562 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine CAS No. 17419-71-5](/img/structure/B11710562.png)
1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine is a chemical compound with the molecular formula C21H28N4. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its significant biological and pharmacological activities, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 1-phenylpiperazine with formaldehyde under acidic conditions to form the desired product . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine involves its interaction with specific molecular targets in the body. For instance, it may act as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition . This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function in conditions like Alzheimer’s disease.
Comparación Con Compuestos Similares
1-Phenylpiperazine: A simpler derivative of piperazine with similar biological activities.
4-Phenylpiperazine: Another related compound with distinct pharmacological properties.
Uniqueness: 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine is unique due to its dual phenyl substitution, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound in drug development and other scientific research areas.
Propiedades
Número CAS |
17419-71-5 |
|---|---|
Fórmula molecular |
C21H28N4 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine |
InChI |
InChI=1S/C21H28N4/c1-3-7-20(8-4-1)24-15-11-22(12-16-24)19-23-13-17-25(18-14-23)21-9-5-2-6-10-21/h1-10H,11-19H2 |
Clave InChI |
OYSWGVYILLGXLT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[(2E)-2-(hydroxyimino)acetyl]amino}benzoate](/img/structure/B11710487.png)



![N-{(1E)-1-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11710507.png)
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11710511.png)

![Methyl 2-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11710525.png)



![4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline](/img/structure/B11710564.png)
![N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11710565.png)
